2-[(Methylamino)methyl]pyridin-4-ol
Description
Properties
CAS No. |
1083369-13-4 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(methylaminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-8-5-6-4-7(10)2-3-9-6/h2-4,8H,5H2,1H3,(H,9,10) |
InChI Key |
NTMFMGRUDZJRIP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=O)C=CN1 |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route via Mannich-Type Reaction
The most widely reported and industrially relevant method for preparing 2-[(Methylamino)methyl]pyridin-4-ol involves a Mannich-type reaction between 4-hydroxypyridine, formaldehyde, and methylamine. This method is favored due to its straightforwardness, availability of starting materials, and relatively mild reaction conditions.
- Starting materials: 4-hydroxypyridine, formaldehyde, methylamine
- Reaction medium: Aqueous solution
- Temperature: Typically 50–70°C
- Procedure: 4-hydroxypyridine is dissolved in water, followed by the dropwise addition of formaldehyde and methylamine. The mixture is stirred and heated at the specified temperature until the reaction reaches completion.
- Formation of an iminium intermediate from formaldehyde and methylamine.
- Nucleophilic attack of the 4-hydroxypyridine at the electrophilic iminium carbon.
- Isolation of the product by extraction, washing, drying, and evaporation.
This method yields 2-[(Methylamino)methyl]pyridin-4-ol with good purity and yield suitable for further applications.
Industrial Scale Synthesis
In industrial settings, the above reaction is often adapted to continuous flow reactors to improve reaction control, heat transfer, and scalability. Catalysts may be introduced to enhance reaction rates and selectivity. The process includes:
- Continuous feeding of reactants into a flow reactor.
- Precise temperature and pH control.
- Use of extraction and purification steps such as solvent extraction, drying over magnesium sulfate, and distillation under reduced pressure.
This approach increases throughput while maintaining product quality and minimizing impurities.
Alternative Synthetic Strategies
Although less common for this specific compound, some related pyridinylmethylamine derivatives have been synthesized via multi-step sequences involving protective group strategies and selective functional group transformations. For example:
- Protection of the pyridine nitrogen or hydroxyl group.
- Stepwise substitution reactions using chlorinated or silylated pyridine intermediates.
- Use of sodium hydride as a base in N,N-dimethylformamide solvent under inert atmosphere.
- Subsequent deprotection and purification steps.
Such methods are more complex and typically reserved for derivatives or analogues rather than the direct preparation of 2-[(Methylamino)methyl]pyridin-4-ol.
Detailed Reaction Conditions and Outcomes
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1 | 4-Hydroxypyridine dissolved in water | Starting material dissolved for reaction |
| 2 | Formaldehyde and methylamine added at 50–70°C | Formation of iminium intermediate and nucleophilic substitution |
| 3 | Stirring and heating for 1–3 hours | Reaction completion monitored by TLC or HPLC |
| 4 | Neutralization with NaOH | Adjust pH to facilitate extraction |
| 5 | Extraction with ethyl acetate | Separation of organic product phase |
| 6 | Washing with water, drying over magnesium sulfate | Removal of impurities and drying of organic phase |
| 7 | Evaporation under reduced pressure | Isolation of pure 2-[(Methylamino)methyl]pyridin-4-ol |
Typical Yields: 70–85% depending on reaction scale and purification.
Chemical Reaction Analysis
Reactivity and Transformations
- Oxidation: The methylamino group can be oxidized to N-oxides using hydrogen peroxide or peracids.
- Reduction: The compound can be reduced to various amine derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl group at the 4-position is amenable to nucleophilic substitution, enabling introduction of other functional groups such as alkyl or acyl substituents.
Mechanistic Insights
The Mannich-type reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and methylamine, which is then attacked by the nucleophilic 4-hydroxypyridine at the 2-position. The reaction is facilitated by the electron-rich nature of the pyridin-4-ol ring and the stability of the intermediate.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Mannich Reaction (Classical) | Aqueous medium, 50–70°C, formaldehyde + methylamine | Simple, cost-effective, scalable | Moderate reaction time |
| Industrial Continuous Flow | Continuous feeding, catalytic enhancement | High efficiency, scalable | Requires specialized equipment |
| Protective Group Strategies | Multi-step, use of silyl/chloro intermediates | Enables complex derivatives | Complex, time-consuming |
| Microwave-Assisted Synthesis | Microwave irradiation, rapid reaction | Fast, high yield, green chemistry | Limited direct reports for this compound |
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(Methylamino)methyl]pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]pyridin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound is compared below with structurally related pyridine and phenol derivatives:
Key Observations:
Biofilm Inhibition: The phenol analog (2-[(Methylamino)methyl]phenol) demonstrates potent antibiofilm activity against S. aureus at low micromolar concentrations, surpassing conventional antibiotics in specificity . In contrast, the pyridin-4-ol variant lacks comparable experimental validation.
Structural Impact on Activity: Substitution of the pyridine ring (vs. The hydroxyl group in both compounds likely facilitates hydrogen bonding with bacterial targets like SarA, a quorum-sensing regulator .
Cytotoxicity: Neither the phenol nor pyridin-4-ol derivatives exhibit cytotoxicity up to 1500 µM, a critical advantage for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
